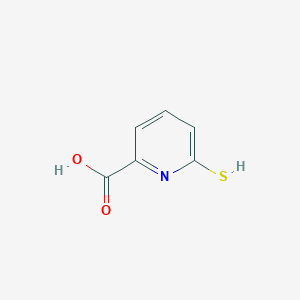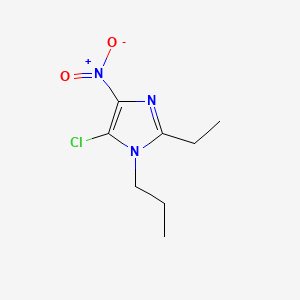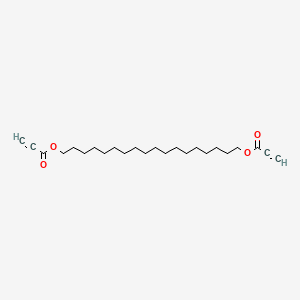![molecular formula C11H6OS2 B7794850 Thieno[2,3-b][1]benzothiophene-2-carbaldehyde](/img/structure/B7794850.png)
Thieno[2,3-b][1]benzothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno2,3-bbenzothiophene-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining thiophene and benzene rings with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno2,3-bbenzothiophene-2-carbaldehyde typically involves the formation of the thieno2,3-bbenzothiophene core followed by formylation to introduce the aldehyde group. One common method includes the cyclization of appropriate precursors under acidic conditions, followed by Vilsmeier-Haack formylation using dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Thieno2,3-bbenzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Thienobenzothiophene-2-carboxylic acid.
Reduction: Thienobenzothiophene-2-methanol.
Substitution: Various substituted thienobenzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
Thieno2,3-bbenzothiophene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconductors in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its aromatic and aldehyde functionalities.
Materials Science:
Mechanism of Action
The mechanism by which Thieno2,3-bbenzothiophene-2-carbaldehyde exerts its effects depends on its application:
In Organic Electronics: The compound facilitates charge transport through its conjugated π-system, which allows for efficient electron mobility in devices like OTFTs.
In Medicinal Chemistry: The aldehyde group can form covalent bonds with nucleophilic sites on biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
- Thieno 3,2-bbenzothiophene: Similar in structure but differs in the position of the thiophene ring fusion, which can affect its electronic properties .
- Benzo[b]thiophene-2-carboxaldehyde: Lacks the fused thiophene ring, resulting in different reactivity and applications .
Uniqueness: Thieno2,3-bbenzothiophene-2-carbaldehyde is unique due to its specific ring fusion and functional group placement, which confer distinct electronic properties and reactivity patterns compared to its analogs .
Properties
IUPAC Name |
thieno[2,3-b][1]benzothiole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6OS2/c12-6-7-5-9-8-3-1-2-4-10(8)14-11(9)13-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCLAZIZDCERPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)SC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S,S-bis[2-(acetylamino)ethyl] dithiocarbonate](/img/structure/B7794795.png)

![[2-(Bromomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7794824.png)


![2-Methylthieno[2,3-d]pyrimidin-6-ylformamide](/img/structure/B7794845.png)


![2-amino-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7794870.png)

